5-({[2-(dimethylamino)ethyl](methyl)amino}methyl)pyridin-2-amine trihydrochloride
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Overview
Description
5-({2-(dimethylamino)ethylamino}methyl)pyridin-2-amine trihydrochloride is a chemical compound with the molecular formula C11H20N4.3ClH and a molecular weight of 317.69 g/mol . It is a trihydrochloride salt form of a pyridine derivative, which is often used in various chemical and biological research applications.
Mechanism of Action
Target of Action
The primary target of EN300-26975493 is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 is a tyrosine-protein kinase that acts as a cell-surface receptor for VEGFA, VEGFC, and VEGFD. It plays an essential role in the regulation of angiogenesis, vascular development, and vascular permeability .
Mode of Action
EN300-26975493 interacts with its target, VEGFR2, by binding to it . .
Biochemical Pathways
The binding of EN300-26975493 to VEGFR2 affects the signaling network that drives cell proliferation
Result of Action
Given its target, it is likely that the compound influences angiogenesis and vascular development . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({2-(dimethylamino)ethylamino}methyl)pyridin-2-amine trihydrochloride typically involves the reaction of 2-chloromethylpyridine with N,N-dimethyl-N’-methyl-ethane-1,2-diamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-({2-(dimethylamino)ethylamino}methyl)pyridin-2-amine trihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
5-({2-(dimethylamino)ethylamino}methyl)pyridin-2-amine trihydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N’-methyl-ethane-1,2-diamine
- 2-Chloromethylpyridine
- N,N-Dimethylaminoethyl chloride hydrochloride
Uniqueness
5-({2-(dimethylamino)ethylamino}methyl)pyridin-2-amine trihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its trihydrochloride form enhances its solubility and stability, making it suitable for various research applications .
Properties
IUPAC Name |
N'-[(6-aminopyridin-3-yl)methyl]-N,N,N'-trimethylethane-1,2-diamine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4.3ClH/c1-14(2)6-7-15(3)9-10-4-5-11(12)13-8-10;;;/h4-5,8H,6-7,9H2,1-3H3,(H2,12,13);3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXGJQWGCWZSNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CN=C(C=C1)N.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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